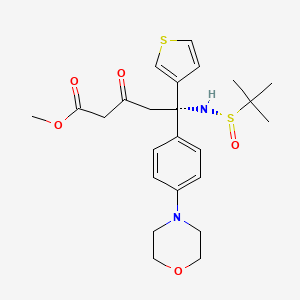

(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate

Description

The compound “(S)-methyl 5-((S)-1,1-dimethylethylsulfinamido)-5-(4-morpholinophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate” is a structurally complex molecule featuring multiple stereochemical centers and diverse functional groups. Its key structural elements include:

- Sulfinamido group: The (S)-1,1-dimethylethylsulfinamido moiety acts as a chiral auxiliary, critical for enantioselective synthesis and stabilizing intermediates during reactions.

- Pentanoate ester: The methyl ester at the terminal position facilitates solubility and serves as a protecting group for carboxylic acid functionality.

This compound is likely a synthetic intermediate or a target for pharmaceutical research due to its intricate stereochemistry and hybrid pharmacophore design.

Properties

IUPAC Name |

methyl (5S)-5-[[(S)-tert-butylsulfinyl]amino]-5-(4-morpholin-4-ylphenyl)-3-oxo-5-thiophen-3-ylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5S2/c1-23(2,3)33(29)25-24(19-9-14-32-17-19,16-21(27)15-22(28)30-4)18-5-7-20(8-6-18)26-10-12-31-13-11-26/h5-9,14,17,25H,10-13,15-16H2,1-4H3/t24-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRQQUHBXKVNRD-RBBQXQBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(CC(=O)CC(=O)OC)(C1=CC=C(C=C1)N2CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N[C@@](CC(=O)CC(=O)OC)(C1=CC=C(C=C1)N2CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing functional groups or synthetic pathways. Below is an analysis based on available evidence (Tables 1 and 2):

Table 1: Structural Comparison of Key Analogs

Key Findings and Discussion

Structural Complexity vs. Biological Activity: The target compound’s morpholinophenyl group distinguishes it from analogs with simpler aromatic substituents (e.g., benzyloxy or tosyl groups in ). Morpholine’s polarity may enhance aqueous solubility compared to the lipophilic benzyloxy group in . The sulfinamido group in the target compound is absent in other analogs, suggesting a unique role in asymmetric synthesis or target binding.

Synthetic Challenges :

- The dual (S)-configured stereocenters in the target compound demand rigorous enantioselective protocols, akin to the column chromatography methods used for the analog in .

- By contrast, the analog in relies on pre-formed stereochemical elements (tetrahydrofuran ring), reducing synthetic complexity.

Spectroscopic Trends :

- The thiophen-3-yl group in both the target compound and produces distinct 1H NMR signals (δ ~7.0–7.5 ppm for aromatic protons), consistent with heteroaromatic systems .

- The absence of reported melting points for the target compound highlights a gap in current data, necessitating further experimental validation.

Functional Group Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.